molecular formula C16H9Cl2NOS B5045803 2,6-dichlorobenzo-1,4-quinone 4-(S-2-naphthylthioxime)

2,6-dichlorobenzo-1,4-quinone 4-(S-2-naphthylthioxime)

Cat. No.: B5045803
M. Wt: 334.2 g/mol
InChI Key: SJRHHYGUIBMIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-1,4-benzoquinone (DCBQ) is a halobenzoquinone . It is a disinfection byproduct found in drinking water . It is capable of producing reactive oxygen species and causing oxidative damage to proteins and DNA in certain cells . Thioximes are organic compounds that contain sulfur and nitrogen .


Chemical Reactions Analysis

In general, quinones like DCBQ can undergo redox reactions, acting as oxidizing agents . They can also interact with DNA .


Physical and Chemical Properties Analysis

DCBQ is a solid at room temperature . It has a molecular weight of 176.98 . It is insoluble in water and slightly soluble in DMSO and methanol .

Mechanism of Action

The mechanism of action of DCBQ and similar compounds often involves their ability to produce reactive oxygen species, which can cause oxidative damage .

Safety and Hazards

DCBQ is considered harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of DCBQ .

Future Directions

Given the potential health effects of DCBQ and its prevalence in drinking water, future research could focus on developing more effective methods for removing such compounds from water supplies . Additionally, further studies could investigate the potential health effects of long-term exposure to low levels of DCBQ .

Properties

IUPAC Name

2,6-dichloro-4-naphthalen-2-ylsulfanyliminocyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NOS/c17-14-8-12(9-15(18)16(14)20)19-21-13-6-5-10-3-1-2-4-11(10)7-13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRHHYGUIBMIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SN=C3C=C(C(=O)C(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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